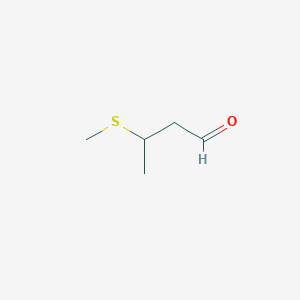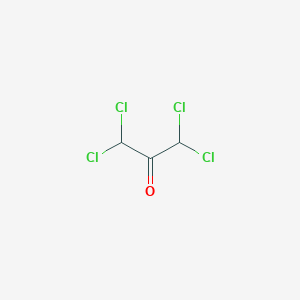
1,1,3,3-四氯丙酮
描述
1,1,3,3-Tetrachloroacetone is a halogenated compound that is used as a disinfection byproduct when chlorine or chloramine is used as a secondary disinfectant . It is also found to be a potent mutagen .
Synthesis Analysis
The synthesis of 1,1,3,3-Tetrachloroacetone is a complex process that requires careful attention to detail. The most common method of synthesis involves the reaction of chloroform with acetone in the presence of a strong base such as potassium hydroxide.
Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetrachloroacetone is C3H2Cl4O . The InChI representation of the molecule is InChI=1S/C3H2Cl4O/c4-2(5)1(8)3(6)7/h2-3H . The Canonical SMILES representation is C(C(=O)C(Cl)Cl)(Cl)Cl .
Chemical Reactions Analysis
1,1,3,3-Tetrachloroacetone is a polychlorinated compound and its chemical reactions are not fully understood .
Physical And Chemical Properties Analysis
The molecular weight of 1,1,3,3-Tetrachloroacetone is 195.9 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has 2 rotatable bonds .
科学研究应用
Mutagenesis Studies
This compound has been identified as a potent mutagen, which means it can induce mutations . It is used in mutagenesis studies to understand the mechanisms of mutation and to study the effects of mutations on organisms .
Teratogenicity Research
Research has been conducted on 1,1,3,3-Tetrachloroacetone to assess its teratogenic effects, which are related to its potential to cause developmental abnormalities or birth defects . These studies are crucial for evaluating the safety of chemicals and their impact on reproductive health.
Pharmaceutical Research
In the pharmaceutical industry, 1,1,3,3-Tetrachloroacetone is explored for its applications in the development of new drugs and therapeutic agents. Its role as a building block in chemical synthesis is particularly valuable in this field .
Chemical Synthesis
The compound is widely used in chemical synthesis processes. It serves as an intermediate in the production of more complex chemical compounds. Its reactivity and stability under various conditions make it a versatile intermediate .
Industrial Uses
1,1,3,3-Tetrachloroacetone: finds applications in various industrial processes. It is used in the manufacture of other chemicals and can be involved in processes such as chlorination and polymerization .
Environmental Impact Studies
Due to its mutagenic properties, 1,1,3,3-Tetrachloroacetone is also studied for its environmental impact, particularly in aquatic ecosystems where it may be released as a pollutant. Understanding its behavior and effects in the environment is essential for developing strategies to mitigate its impact .
Material Science
In material science, 1,1,3,3-Tetrachloroacetone can be used to modify the properties of materials, such as improving the flame retardancy of polymers or creating new materials with desired chemical resistance or stability .
作用机制
Target of Action
1,1,3,3-Tetrachloroacetone, a halogenated compound, is known to form ozone-chlorine and ozone-chloramine disinfection byproducts (DBPs) when elevated bromide levels are present in water treated with chlorine or chloramine as secondary disinfectants .
Mode of Action
The compound interacts with its targets, namely ozone-chlorine and ozone-chloramine, to form disinfection byproducts (DBPs). This interaction occurs when elevated bromide levels are present in water that is treated with chlorine or chloramine as secondary disinfectants .
Biochemical Pathways
It is known that the compound forms disinfection byproducts (dbps) in the presence of ozone-chlorine and ozone-chloramine .
Result of Action
The primary result of the action of 1,1,3,3-Tetrachloroacetone is the formation of disinfection byproducts (DBPs) in the presence of ozone-chlorine and ozone-chloramine . These DBPs are formed when elevated bromide levels are present in water treated with chlorine or chloramine as secondary disinfectants.
Action Environment
The action of 1,1,3,3-Tetrachloroacetone is influenced by environmental factors such as the presence of elevated bromide levels in water and the use of chlorine or chloramine as secondary disinfectants . These conditions facilitate the interaction of the compound with its targets and the subsequent formation of disinfection byproducts (DBPs).
安全和危害
1,1,3,3-Tetrachloroacetone is a combustible liquid that is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is fatal if inhaled. It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
1,1,3,3-tetrachloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4O/c4-2(5)1(8)3(6)7/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWVKJAGMVZYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021663 | |
| Record name | 1,1,3,3-Tetrachloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetrachloroacetone | |
CAS RN |
632-21-3 | |
| Record name | 1,1,3,3-Tetrachloropropanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetrachloroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Tetrachloroacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Tetrachloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetrachloroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7R42FF17P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the major intermediates formed when 1,1,3,3-Tetrachloroacetone is produced during the degradation of phenolic compounds?
A: 1,1,3,3-Tetrachloroacetone was identified as an intermediate product during the degradation of both 2,4-dichlorophenol and phenol in the presence of chloride ions by sulfate radicals generated through cobalt-mediated decomposition of peroxymonosulfate (Oxone). [] In the case of 2,4-dichlorophenol, other intermediates included 2,4,6-trichlorophenol, 2,3,5,6-tetrachloro-1,4-benzenediol, and pentachloroacetone. For phenol, 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, and 2,6-dichlorophenol were also observed. This study highlights the potential for halogenation of organics in water through the interaction of chloride ions with sulfate radicals. []
Q2: Can 1,1,3,3-Tetrachloroacetone be used in organic synthesis?
A: Yes, 1,1,3,3-Tetrachloroacetone serves as a starting material for the synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. [] This potent mutagen was synthesized in five steps with a 44% yield, using (carbomethoxymethylene)triphenylphosphorane as the other key reagent. []
Q3: Has 1,1,3,3-Tetrachloroacetone been investigated for potential teratogenic effects?
A: While limited information is available, a teratogenicity study on 1,1,3,3-Tetrachloroacetone has been conducted in mice and rabbits. [] The details of this study and its findings would require further investigation.
Q4: Can 1,1,3,3-Tetrachloroacetone be used as a catalyst in chemical reactions?
A: Research indicates that 1,1,3,3-Tetrachloroacetone can act as a catalyst in the epoxidation of olefins using hydrogen peroxide. [] The specific reaction mechanism and selectivity of this process would need further exploration.
Q5: What are the environmental concerns surrounding 1,1,3,3-Tetrachloroacetone?
A: Although not explicitly addressed in the provided research, the presence of 1,1,3,3-Tetrachloroacetone as a byproduct in the degradation of phenolic compounds using sulfate radicals raises concerns about its potential environmental impact and persistence. [] Further research is needed to understand its ecotoxicological effects and develop appropriate mitigation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)
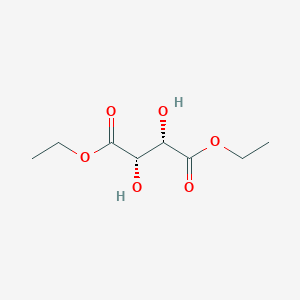
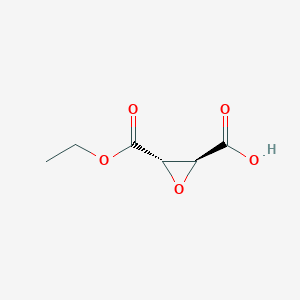


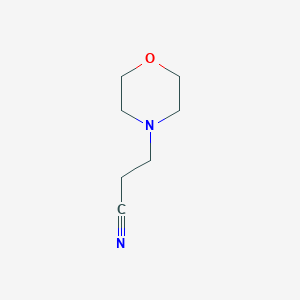
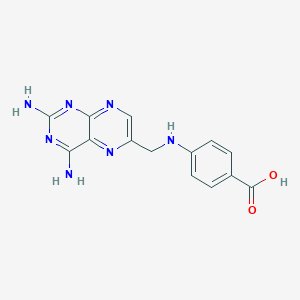
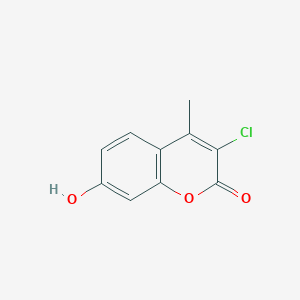
![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)

